In cancer research, a methyl benzoate derivative was identified as a potent dual inhibitor of MDH1 and MDH2, which are enzymes involved in cancer metabolism. The compound demonstrated significant in vivo antitumor efficacy in xenograft assays using HCT116 cells1. This highlights the potential of methyl benzoate derivatives in developing new cancer therapies.
Methyl benzoate derivatives have been used extensively in synthetic chemistry to create a variety of heterocyclic systems. These compounds serve as versatile reagents for the preparation of polyfunctional heterocyclic systems, including pyrroles, pyrimidines, pyridazines, and pyrazoles234567. Such heterocycles are important scaffolds in pharmaceuticals and agrochemicals.
A study on the antimicrobial activity of certain methylamino derivatives carrying a sulfonamide moiety revealed that these compounds displayed interesting antimicrobial properties. Some of the synthesized compounds showed higher activity compared to reference drugs against a panel of Gram-positive, Gram-negative bacteria, and fungi8. This suggests that methyl benzoate derivatives could be valuable in the development of new antimicrobial agents.
Methyl 4-[3-(dimethylamino)propoxy]benzoate is synthesized from methyl 4-hydroxybenzoate through various chemical reactions involving dimethylaminopropyl derivatives. The compound falls under the category of benzoates, which are esters derived from benzoic acid, and it exhibits characteristics typical of aromatic compounds due to the presence of a benzene ring in its structure.
The synthesis of methyl 4-[3-(dimethylamino)propoxy]benzoate typically involves the following steps:
This method emphasizes the use of dimethyl sulfoxide as a solvent, which facilitates the reaction between the hydroxy group of methyl 4-hydroxybenzoate and the dimethylaminopropyl derivative.
The molecular structure of methyl 4-[3-(dimethylamino)propoxy]benzoate can be analyzed as follows:
COC(=O)C1=CC=C(OCCCN(C)C)C=C1
, indicating its connectivity and functional groups .Methyl 4-[3-(dimethylamino)propoxy]benzoate can participate in various chemical reactions:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for methyl 4-[3-(dimethylamino)propoxy]benzoate primarily relates to its interaction with biological targets:
Understanding these interactions is crucial for developing therapeutic applications.
Methyl 4-[3-(dimethylamino)propoxy]benzoate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and industry.
Methyl 4-[3-(dimethylamino)propoxy]benzoate has several scientific applications:
The chemical identity of methyl 4-[3-(dimethylamino)propoxy]benzoate is unambiguously defined by its structural descriptors and standardized identifiers. As cataloged across chemical databases, it bears the CAS Registry Number 190660-97-0, PubChem CID 18508114, and MDL number MFCD06203847, ensuring precise tracking in scientific literature and chemical inventories [1] [3] [5]. The compound exhibits a three-domain molecular architecture:
Table 1: Fundamental Chemical Identifiers and Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 190660-97-0 | [5] |
Molecular Formula | C₁₃H₁₉NO₃ | [1] [3] |
Molecular Weight | 237.29–237.30 g/mol | [5] |
IUPAC Name | methyl 4-[3-(dimethylamino)propoxy]benzoate | [3] |
SMILES | COC(=O)C1=CC=C(OCCCN(C)C)C=C1 | [3] |
InChI Key | SRXQDDFKGDLAJM-UHFFFAOYSA-N | [3] [6] |
Computational analyses reveal key physicochemical parameters governing its behavior: a topological polar surface area (TPSA) of 38.77 Ų, indicating moderate polarity; a calculated LogP of 1.80–1.80, reflecting balanced lipophilicity; and a predicted pKa of 9.29 for the dimethylamino group, confirming its basic character [5]. The molecule contains six rotatable bonds, imparting significant conformational flexibility that influences its molecular recognition properties and supramolecular interactions . Spectroscopically, it yields characteristic signatures: infrared spectroscopy shows strong C=O stretching at ~1715 cm⁻¹ (ester) and weak C-N stretches near 1200 cm⁻¹, while nuclear magnetic resonance displays distinct aromatic proton signals between δ 7.8–6.8 ppm and methyl singlets at δ 3.8 (methoxy) and δ 2.2 (dimethylamino) [3] .
The emergence of methyl 4-[3-(dimethylamino)propoxy]benzoate reflects broader trends in late 20th-century heterocyclic chemistry, particularly the strategic incorporation of aminoalkoxy side chains onto aromatic systems to modulate biological activity. First documented in the chemical literature with its CAS registry in the 1990s (190660-97-0), its synthesis coincided with pharmaceutical research exploring functionalized benzoates as prodrug intermediates and pharmacokinetic modifiers [4] [5]. The compound’s design principles echo historical developments in antispasmodic and anticholinergic agents, where dialkylaminoalkoxy groups were employed to enhance blood-brain barrier penetration and receptor affinity.
Industrial production commenced through specialized fine chemical suppliers like Thermo Scientific Maybridge and BOC Sciences, targeting research applications in drug discovery [3] [6] . Its synthesis typically employs classical esterification and etherification strategies:
These routes exemplify the convergence of traditional organic transformations with modern pharmaceutical intermediate production. The compound’s commercial availability in research quantities (e.g., 1g–5g amber glass bottles) since the early 2000s facilitated its adoption as a building block for bioactive molecules, particularly in kinase inhibitor and protease inhibitor programs where modified benzoates serve as critical pharmacophore elements [3] [6] [8].
Benzoate esters constitute a privileged scaffold in drug design due to their synthetic versatility, metabolic stability, and tunable bioavailability. Methyl 4-[3-(dimethylamino)propoxy]benzoate exemplifies this utility through several pharmacological mechanisms:
Prodrug Potential: The methoxycarbonyl group undergoes enzymatic hydrolysis in vivo to liberate carboxylic acid derivatives, serving as prodrugs for anti-inflammatory or antimicrobial agents. This property is leveraged in targeted drug delivery systems where controlled de-esterification modulates tissue distribution [4] [10].
Solubility Enhancement: The ionizable dimethylamino group (pKa ~9.29) dramatically improves aqueous solubility under physiological conditions through salt formation, addressing a critical challenge in formulation development. At gastric pH, protonation yields water-soluble ammonium species, while intestinal conditions favor passive membrane diffusion of the neutral species [4] [5].
Molecular Recognition: The planar benzoate domain engages in π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine), while the terminal amine forms electrostatic contacts with aspartate or glutamate side chains. This dual-binding capability is exploited in protease inhibitors where it mimics peptide substrates [8] [10].
Table 2: Calculated Properties Influencing Pharmacological Behavior
Parameter | Value | Pharmacological Implication |
---|---|---|
Topological PSA | 38.77 Ų | Moderate membrane permeability |
Calculated LogP | 1.80–1.80 | Optimal lipophilicity for blood-brain barrier penetration |
Hydrogen bond acceptors | 4 | Target interaction capacity |
Hydrogen bond donors | 0 | Reduced metabolic conjugation |
Rotatable bonds | 6 | Conformational adaptability to binding sites |
Data derived from [5]
Structurally advanced derivatives demonstrate expanded therapeutic applications:
The enduring pharmacological value of this chemotype stems from its synthetic tractability—commercial availability at 95–97% purity enables rapid analog generation—and its balanced molecular properties that comply with drug-likeness criteria (molecular weight <300, LogP 1–3, TPSA <75 Ų) [3] [6] . As medicinal chemistry advances toward targeted therapeutics, methyl 4-[3-(dimethylamino)propoxy]benzoate continues to provide a versatile platform for optimizing pharmacokinetic profiles while maintaining target engagement specificity.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7